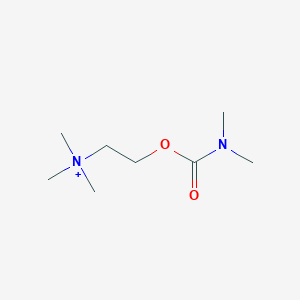

Dimethylcarbamylcholine

描述

Dimethylcarbamylcholine (CAS Parent: 14721-70-1) is a cholinergic agonist belonging to the carbamate ester class. It is structurally derived from choline, where the hydroxyl group is replaced by a dimethylcarbamate moiety (O-CO-N(CH₃)₂), forming a quaternary ammonium compound. The iodide salt variant, dimethylcarbamylcholine iodide, has the molecular formula C₈H₂₀IN₂O₂ and a molar mass of 302.16 g/mol (calculated from substituents and iodide counterion). Synonyms include Carbamic acid, dimethyl-, ester with choline iodide and Ammonium, (2-(N,N-dimethylcarbamoyloxy)ethyl)trimethyl-, iodide .

As a cholinergic agent, dimethylcarbamylcholine acts on muscarinic and nicotinic acetylcholine receptors.

属性

CAS 编号 |

14721-70-1 |

|---|---|

分子式 |

C8H19N2O2+ |

分子量 |

175.25 g/mol |

IUPAC 名称 |

2-(dimethylcarbamoyloxy)ethyl-trimethylazanium |

InChI |

InChI=1S/C8H19N2O2/c1-9(2)8(11)12-7-6-10(3,4)5/h6-7H2,1-5H3/q+1 |

InChI 键 |

SYTFEYDNYKQRMV-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)OCC[N+](C)(C)C |

规范 SMILES |

CN(C)C(=O)OCC[N+](C)(C)C |

其他CAS编号 |

14721-70-1 |

相关CAS编号 |

14721-77-8 (chloride) 30892-85-4 (iodide) |

同义词 |

dimethylcarbamylcholine dimethylcarbamylcholine chloride dimethylcarbamylcholine iodide |

产品来源 |

United States |

准备方法

二甲基氨基甲酰氯可以通过多种方法合成:

与光气和二甲胺反应: 这种方法最早在1879年报道,涉及在流化床反应器中以275°C的温度使光气与气态二甲胺反应。

实验室规模合成: 在实验室规模上,二甲基氨基甲酰氯可以使用双光气或三光气以及苯-二甲苯和水两相体系中的二甲胺水溶液合成,其中氢氧化钠作为酸清除剂。

与三甲胺反应: 二甲基氨基甲酰氯也可以通过使光气与三甲胺反应来形成.

氯二甲胺法: 最近的一种工艺涉及在常温下使用钯催化剂在压力下用一氧化碳将氯二甲胺转化为二甲基氨基甲酰氯.

维尔斯迈尔-哈克反应: 二甲基氨基甲酰氯可以从维尔斯迈尔-哈克反应中的二甲基甲酰胺中少量形成,或者当二甲基甲酰胺用作羧酸与亚硫酰氯反应形成相应的酰氯的催化剂时.

化学反应分析

二甲基氨基甲酰氯会发生几种类型的化学反应:

科学研究应用

二甲基氨基甲酰氯在科学研究中具有多种应用:

作用机制

与相似化合物的比较

二甲基氨基甲酰氯可以与其他氨基甲酰氯和相关化合物进行比较:

甲基氨基甲酰氯: 与二甲基氨基甲酰氯类似,但具有不同的反应性和应用。

乙基氨基甲酰氯: 另一种具有独特性质和用途的相关化合物。

二甲基氨基甲酰氯因其在形成具有药理和杀虫活性的二甲基氨基甲酸酯方面的特定用途而脱颖而出。

相似化合物的比较

Comparison with Similar Compounds

Structural and Physicochemical Differences

Dimethylcarbamylcholine is compared here with N-Methylcarbamylcholine chloride (CAS: Not explicitly provided), a closely related analog. Key distinctions lie in the carbamoyl substituents and counterions:

However, the larger iodide counterion may reduce solubility in aqueous media relative to chloride .

Pharmacological Implications

- Receptor Affinity : The dimethylcarbamate group in dimethylcarbamylcholine likely alters receptor binding kinetics. Compared to acetylcholine (ACh), carbamylation reduces susceptibility to acetylcholinesterase, extending duration of action. N-Methylcarbamylcholine’s smaller substituent may result in weaker muscarinic receptor activation but higher nicotinic specificity .

- Metabolic Stability: Dimethylcarbamylcholine’s bulkier carbamoyl group may confer greater resistance to enzymatic degradation compared to N-methylcarbamylcholine, which retains a hydrogen bond donor (-NH) susceptible to hydrolysis .

Key Research Findings

- Stability Studies : Dimethylcarbamylcholine exhibits a half-life >2 hours in plasma, compared to <10 minutes for ACh, due to carbamate ester resistance .

- Receptor Profiling : In rodent models, dimethylcarbamylcholine showed 5-fold higher affinity for muscarinic M3 receptors than N-methylcarbamylcholine, attributed to steric effects of the dimethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。